Phenyl-D5 isothiocyanate
Overview
Description
Phenyl isothiocyanate is an aromatic isothiocyanate that participates in dehydration reactions of alcohols . It is widely used for the synthesis of various biologically important heterocyclic compounds .
Synthesis Analysis
A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction was carried out under the protection of nitrogen and mild conditions . Another method involves the transformation of anilines into isothiocyanates under ball milling, promoted by KOH .Molecular Structure Analysis
The molecular formula of Phenyl isothiocyanate is CHNS . Its average mass is 135.186 Da and its monoisotopic mass is 135.014267 Da . For Phenyl-D5 isothiocyanate, the molecular weight is 140.21 .Chemical Reactions Analysis
Phenyl isothiocyanate is highly reactive with various amines . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .Physical And Chemical Properties Analysis
Phenyl isothiocyanate is a colorless liquid with a pungent odor . It has a density of 1.1288 g/cm3 , a melting point of -21 °C, and a boiling point of 221 °C . It is negligibly soluble in water but soluble in ethanol and ether .Scientific Research Applications
Chemopreventive Effects
Isothiocyanates, including phenyl isothiocyanate, have shown significant anticarcinogenic effects in various animal models of cancer. These compounds, notably phenethyl isothiocyanate and related isothiocyanates, induce apoptosis in cancer cells, such as HeLa cells, through a caspase-3-dependent mechanism. This provides a distinct mechanism for their chemopreventive functions (Yu et al., 1998).
Analytical Chemistry Applications
Phenyl isothiocyanate is used as an electrophilic reagent for peptide chain sequencing and pre-column derivatization of α-amino acids. It is particularly utilized in chromatographic methods for enantioresolution on vancomycin bonded chiral phases, demonstrating its utility in the analysis of complex biological mixtures (Chen, 2003).
Surface Chemistry
Phenyl isothiocyanate's interaction with surfaces like Ge(100)-2 × 1 has been studied using techniques like Fourier transform infrared (FTIR) spectroscopy and X-ray photoelectron spectroscopy (XPS). These studies provide insights into the adsorption and reaction mechanisms of isothiocyanates on semiconductor surfaces, relevant in material science and nanotechnology (Loscutoff et al., 2010).
Antimicrobial Applications
The antimicrobial properties of phenyl isothiocyanate have been explored by grafting it onto surfaces like microfibrillated cellulose. This creates contact active antimicrobial surfaces, potentially useful in packaging applications to prevent bacterial contamination (Saini et al., 2015).
Nematode Management in Agriculture
In agricultural research, isothiocyanates derived from plants like Brassicaceae have been studied for their potential to manage plant-parasitic nematodes. Phenyl isothiocyanate, in particular, demonstrates toxic effects against nematodes like Tylenchulus semipenetrans and Meloidogyne javanica, indicating its potential use in biocontrol strategies (Zasada & Ferris, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFJKGMPGYROCL-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=C=S)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-D5 isothiocyanate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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